N,N-dicyclopropylcyclopropanamine
Overview
Description
N,N-dicyclopropylcyclopropanamine is a chemical compound with the molecular formula C~9~H~15~N . It belongs to the class of cyclopropanamines and features two cyclopropyl rings attached to a central amine group. The compound’s structure is intriguing due to the presence of these strained cyclopropane rings, which can impact its reactivity and biological properties .
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have explored various synthetic routes, including ring-closing reactions and cyclization strategies. These methods aim to construct the cyclopropane rings while maintaining stereochemistry and minimizing side reactions. Detailed studies on the optimal conditions, reagents, and yields are crucial for efficient synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a central nitrogen atom (amine group) bonded to two cyclopropyl rings. The cyclopropyl rings are strained three-membered rings, leading to unique geometric properties. Analyzing bond angles, bond lengths, and stereochemistry provides insights into its stability and reactivity .
Chemical Reactions Analysis
This compound participates in diverse chemical reactions. These include ring-opening reactions, nucleophilic substitutions, and transformations of the cyclopropyl rings. Investigating its behavior under different reaction conditions sheds light on its versatility and potential applications .
Physical and Chemical Properties Analysis
Scientific Research Applications
Analytical Profiles of Psychoactive Arylcyclohexylamines : A study characterized three psychoactive arylcyclohexylamines, including methoxetamine and N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, which are structurally related to N,N-dicyclopropylcyclopropanamine. They developed and validated a method for qualitative and quantitative analysis of these compounds in biological fluids using liquid chromatography and mass spectrometry (De Paoli et al., 2013).
Pharmacology of Hallucinogen-like Effects : Another study investigated N,N-dipropyltryptamine, a synthetic tryptamine hallucinogen, for its effects in rodents, potentially mediated by serotonin receptors. This research contributes to understanding the pharmacological profile of similar compounds (Fantegrossi et al., 2008).
Syntheses and Analytical Characterizations of Arylcyclohexylamines : The synthesis and analytical characterization of a range of N-alkyl-arylcyclohexylamines, which are ketamine-like dissociative substances, were described. These studies aid in identifying new psychoactive substances (Wallach et al., 2016).
Potential Therapeutic Applications : A paper on novel psychopharmacological therapies highlighted the therapeutic potential of compounds like psilocybin and MDMA in treating psychiatric disorders. This indicates a broader scope for research on related compounds (Mithoefer et al., 2016).
Genotoxicity Studies : A study examined the genotoxic potential of N-Nitrosodicyclohexylamine, a compound formed by nitrosation from dicyclohexylamine. It found significant induction of DNA lesions and sister chromatid exchanges in V79 Chinese hamster cells, highlighting its genotoxic effects (Gebel et al., 2001).
Cyclopropanamine Compounds in Drug Discovery : A patent application details the use of cyclopropanamine compounds, like this compound, in treating conditions such as schizophrenia, Alzheimer's disease, and drug addiction, by inhibiting LSD1, a lysine-specific demethylase (Blass, 2016).
Mechanism of Action
The precise mechanism of action for N,N-dicyclopropylcyclopropanamine remains an active area of research. It is essential to explore its interactions with biological targets, receptors, and enzymes. Understanding its binding modes and effects on cellular pathways will contribute to its pharmacological relevance .
Properties
IUPAC Name |
N,N-dicyclopropylcyclopropanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-7(1)10(8-3-4-8)9-5-6-9/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWDNDJRVJYBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CC2)C3CC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300307 | |
Record name | N,N-Dicyclopropylcyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246147-09-1 | |
Record name | N,N-Dicyclopropylcyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246147-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dicyclopropylcyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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